molecular formula C17H12FNO2S B5257332 2-(4-Fluoro-benzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

2-(4-Fluoro-benzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

Cat. No.: B5257332
M. Wt: 313.3 g/mol
InChI Key: YIJGBRZFVVRNKX-UHFFFAOYSA-N
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Description

2-(4-Fluoro-benzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is a synthetic organic compound that belongs to the class of naphtho[1,8-cd]isothiazole derivatives. This compound is characterized by the presence of a 4-fluorobenzyl group attached to the naphtho[1,8-cd]isothiazole core, which is further functionalized with a 1,1-dioxide group. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-benzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide typically involves the following steps:

    Formation of the Naphtho[1,8-cd]isothiazole Core: The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as naphthalene derivatives and sulfur-containing reagents.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl halides and suitable nucleophiles.

    Oxidation to Form the 1,1-Dioxide Group: The final step involves the oxidation of the sulfur atom in the isothiazole ring to form the 1,1-dioxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-benzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the compound can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and naphthalene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted naphtho[1,8-cd]isothiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Fluoro-benzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-benzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Fluoro-benzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide can be compared with other similar compounds, such as:

    1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.

    Phthalazinone Derivatives: Used in the treatment of various diseases, including cancer and diabetes.

    1,2,3-Benzothiadiazine 1,1-dioxide: Combines structural features of benzothiadiazine and phthalazinone, leading to diverse pharmacological activities.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other related compounds.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2S/c18-14-9-7-12(8-10-14)11-19-15-5-1-3-13-4-2-6-16(17(13)15)22(19,20)21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJGBRZFVVRNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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